molecular formula C7H10N2OS B372272 N-(5-ethyl-1,3-thiazol-2-yl)acetamide

N-(5-ethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B372272
M. Wt: 170.23g/mol
InChI Key: RBGTUONTIBCNIA-UHFFFAOYSA-N
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Description

Overview N-(5-ethyl-1,3-thiazol-2-yl)acetamide is a high-purity organic compound designed for research and development applications. This acetamide derivative, built around the 1,3-thiazole scaffold, serves as a versatile building block in medicinal chemistry and drug discovery. The compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Research Applications and Value The 1,3-thiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. This particular derivative functions as a key synthetic intermediate for the development of novel pharmacologically active molecules. The structural motif of 2-acetamidothiazole is present in compounds evaluated for various biological activities, making it a valuable scaffold for constructing more complex chemical entities for high-throughput screening and lead optimization programs . Chemical Synthesis and Properties This compound is synthesized via the acylation of 2-amino-5-ethylthiazole with an acetylating agent, such as acetyl chloride, in a suitable anhydrous solvent like acetone . Its well-defined crystalline structure, stabilized by intermolecular hydrogen bonding such as N—H···N and C—H···O interactions, ensures consistent performance and reliable characterization in research settings . Researchers utilize this compound to explore new chemical spaces and develop potential agents targeting various disease pathways.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23g/mol

IUPAC Name

N-(5-ethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H10N2OS/c1-3-6-4-8-7(11-6)9-5(2)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

RBGTUONTIBCNIA-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)NC(=O)C

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Ring

Aromatic Substituents
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) (): Structural Differences: Chlorine and fluorine/methyl groups at the 4-position of the thiazole ring. Synthesis: Reacting bromo-substituted aryl ketones with thiourea derivatives. Molecular Weight: ~294.8 g/mol (higher than the target compound due to bulky aryl groups).
  • N-[4-(3-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) ():

    • Structural Difference : Hydroxyphenyl group at the 4-position.
    • Synthesis : Microwave-assisted reaction (42% yield).
    • Implications : Polar hydroxyl group may enhance solubility but reduce metabolic stability.
Heterocyclic and Complex Substituents
  • Ceperognastat (): N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide

    • Structural Complexity : Incorporates a piperidine ring, fluorine, and oxadiazole groups.
    • Activity : Janus kinase inhibitor with anti-inflammatory applications.
    • Key Difference : Extended substituents enable selective enzyme targeting, unlike the simpler ethyl group in the target compound.
  • 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (): Structural Features: Pyridine and methoxyphenyl groups. Molecular Weight: 325.39 g/mol.

Positional Isomerism

  • N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (): Structural Difference: Hydroxyphenyl group at the 5-position (vs. ethyl in the target compound). Molecular Weight: 234.27 g/mol.

Thiadiazole vs. Thiazole Derivatives

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Core Difference: Thiadiazole ring replaces thiazole. Activity: Not explicitly stated, but sulfur-rich structures often exhibit antioxidant or kinase-modulating properties. Molecular Weight: ~536.71 g/mol.

Structural and Physicochemical Comparisons

Property Target Compound Compound 14 () Compound 6a ()
Molecular Weight 170.24 g/mol ~294.8 g/mol 234.27 g/mol
Substituents 5-Ethyl 4-(3-Chloro-4-fluorophenyl) 4-(4-Hydroxy-3-methoxyphenyl)
Polar Groups Acetamide Chlorine, fluorine Hydroxyl, methoxy
Synthetic Yield Not reported Not reported Not reported
Key Applications Research Kinase modulation COX inhibition

Preparation Methods

Synthesis of 5-Ethyl-1,3-thiazol-2-amine

Starting Material : 2-Bromo-3-pentanone (ethyl methyl ketone derivative) reacts with thiourea in ethanol under reflux. The α-bromo ketone undergoes nucleophilic attack by the thiourea's sulfur atom, followed by cyclization to form the thiazole ring.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : 65–75°C for 2 hours

  • Workup : Neutralization with NaOH, filtration, and recrystallization from 30% aqueous ethanol.

Yield : 57–63% (analogous to)
Characterization :

  • 1H-NMR (CDCl3) : δ 1.29 (t, J = 7.5 Hz, 3H, CH2CH3), 2.72 (q, J = 7.5 Hz, 2H, CH2CH3), 6.85 (s, 1H, thiazole-H4).

  • ESI-MS : m/z 143 (M + H)+.

Acetylation of 5-Ethyl-1,3-thiazol-2-amine

Acetic Anhydride-Mediated Acetylation

Procedure :

  • 5-Ethyl-1,3-thiazol-2-amine is treated with acetic anhydride in pyridine at 60°C for 1 hour.

  • Stoichiometry : 1:1.2 molar ratio (amine:acetic anhydride).

Workup :

  • Precipitation with ice-cold water, filtration, and washing with methanol.

Yield : 83–88%
Characterization :

  • 1H-NMR (DMSO-d6) : δ 1.22 (t, J = 7.5 Hz, 3H, CH2CH3), 2.18 (s, 3H, COCH3), 2.65 (q, J = 7.5 Hz, 2H, CH2CH3), 7.62 (s, 1H, thiazole-H4).

  • IR (KBr) : 1702 cm⁻¹ (C=O stretch).

Acetyl Chloride in Base-Catalyzed Conditions

Procedure :

  • Reaction of 5-Ethyl-1,3-thiazol-2-amine with acetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0°C.

Optimization :

  • Temperature : 0°C → room temperature (30-minute stirring).

  • Solvent : THF or dichloromethane (DCM).

Yield : 76–81%
Advantage : Reduced side reactions compared to acetic anhydride.

Alternative Synthetic Pathways

Functionalization of Preformed Thiazoles

Post-synthetic modification of 2-aminothiazoles via alkylation at the 5-position has been explored, though this method requires precise control:

  • Alkylation Agent : Ethyl iodide or ethyl bromide in DMF with K2CO3.

  • Limitation : Competing N-alkylation necessitates protecting group strategies.

Solid-Phase Synthesis for Scalability

Patented methodologies describe solid dispersions to enhance yield and purity:

  • Carrier : Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC).

  • Process : Co-grinding the acetylated product with the carrier in a ball mill (20–30 Hz, 2 hours).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 13C-NMR (DMSO-d6) : δ 170.7 (C=O), 146.4 (thiazole-C2), 129.8 (thiazole-C5), 43.1 (CH2CH3), 22.6 (COCH3).

Mass Spectrometry

  • HRMS-ESI : m/z 199.0743 (C8H11N2OS)+.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:H2O = 70:30, 1 mL/min).

Challenges and Optimization Strategies

Impurity Control

  • N-Oxide Formation : Mitigated using antioxidants like L-ascorbic acid during acetylation.

  • Byproducts : Unreacted α-haloketone removed via silica gel chromatography (hexane:ethyl acetate = 4:1).

Solvent Selection

  • Polar Aprotic Solvents : DMF or NMP enhance reaction rates but complicate purification.

  • Ethereal Solvents : THF balances reactivity and workup efficiency.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Residence Time : 10 minutes at 100°C.

  • Throughput : 1.2 kg/day using microreactor technology.

Green Chemistry Approaches

  • Catalyst : Zeolite-supported acetic acid reduces waste.

  • Solvent-Free Acetylation : Microwave irradiation (300 W, 15 minutes) .

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